3-(4-Fluorophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide
Overview
Description
This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications
Met Kinase Inhibitors : N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, similar in structure to the compound , were identified as potent and selective Met kinase inhibitors. These compounds have shown complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, indicating potential applications in cancer treatment (Schroeder et al., 2009).
TRPV1 Antagonism : A series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides were investigated for hTRPV1 antagonism. Phenyl C-region derivatives exhibited better antagonism than pyridine surrogates. These compounds demonstrated promising analgesic activities without hyperthermia, suggesting potential applications in pain management (Ann et al., 2015).
Synthesis and Characterization : 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide was synthesized, characterized, and analyzed using various spectroscopic methods. This work contributes to the understanding of the structural aspects of similar compounds (Manolov et al., 2022).
Neurokinin-1 Receptor Antagonist : 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is a high affinity, orally active neurokinin-1 receptor antagonist. Its solubility in water of >100 mg/mL makes it suitable for both intravenous and oral clinical administration, indicating its potential in the treatment of emesis and depression (Harrison et al., 2001).
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O/c22-19-6-1-16(2-7-19)5-10-21(25)24-20-8-3-17(4-9-20)15-18-11-13-23-14-12-18/h1-4,6-9,11-14H,5,10,15H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPSZHYBZIZCNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718739 | |
Record name | 3-(4-Fluorophenyl)-N-{4-[(pyridin-4-yl)methyl]phenyl}propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide | |
CAS RN |
1377961-80-2 | |
Record name | 3-(4-Fluorophenyl)-N-{4-[(pyridin-4-yl)methyl]phenyl}propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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